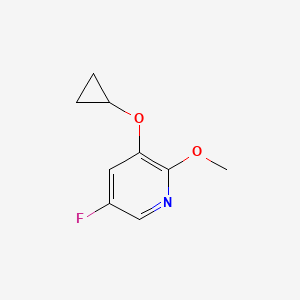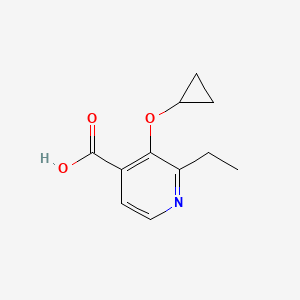
3-Cyclopropoxy-2-ethylisonicotinic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Cyclopropoxy-2-ethylisonicotinic acid is an organic compound with the molecular formula C11H13NO3 and a molar mass of 207.23 g/mol . This compound is a derivative of isonicotinic acid, featuring a cyclopropoxy group and an ethyl group attached to the pyridine ring. It is primarily used in research settings due to its unique chemical properties.
Méthodes De Préparation
The synthesis of 3-Cyclopropoxy-2-ethylisonicotinic acid typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base. The specific conditions and reagents used can vary, but the general process involves the following steps:
- Preparation of the aryl halide precursor.
- Formation of the organoboron compound.
- Coupling of the aryl halide and organoboron compound using a palladium catalyst.
Analyse Des Réactions Chimiques
3-Cyclopropoxy-2-ethylisonicotinic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where the cyclopropoxy or ethyl groups are replaced by other functional groups.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
3-Cyclopropoxy-2-ethylisonicotinic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: Researchers study its interactions with biological molecules to understand its potential biological activity.
Medicine: It is investigated for its potential therapeutic properties, although specific medical applications are still under research.
Industry: While not widely used in industrial applications, it serves as a model compound for studying chemical reactions and processes.
Mécanisme D'action
The mechanism of action of 3-Cyclopropoxy-2-ethylisonicotinic acid involves its interaction with specific molecular targets. For example, derivatives of isonicotinic acid, such as isoniazid, are known to inhibit the synthesis of mycolic acids in mycobacteria, which are essential components of the bacterial cell wall . The exact molecular targets and pathways for this compound are still under investigation, but it is believed to interact with enzymes and receptors involved in various biochemical processes.
Comparaison Avec Des Composés Similaires
3-Cyclopropoxy-2-ethylisonicotinic acid can be compared with other derivatives of isonicotinic acid, such as:
Isonicotinic acid: The parent compound, which has a carboxylic acid group attached to the pyridine ring.
2-Ethylisonicotinic acid: Similar to this compound but lacks the cyclopropoxy group.
Nicotinic acid: Another isomer with the carboxyl group at the 3-position instead of the 4-position.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs.
Propriétés
Formule moléculaire |
C11H13NO3 |
|---|---|
Poids moléculaire |
207.23 g/mol |
Nom IUPAC |
3-cyclopropyloxy-2-ethylpyridine-4-carboxylic acid |
InChI |
InChI=1S/C11H13NO3/c1-2-9-10(15-7-3-4-7)8(11(13)14)5-6-12-9/h5-7H,2-4H2,1H3,(H,13,14) |
Clé InChI |
QHYURYONOOGZDZ-UHFFFAOYSA-N |
SMILES canonique |
CCC1=NC=CC(=C1OC2CC2)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


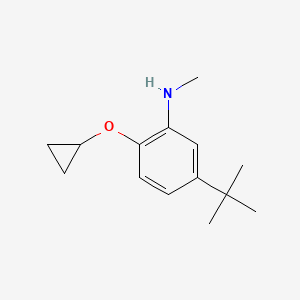
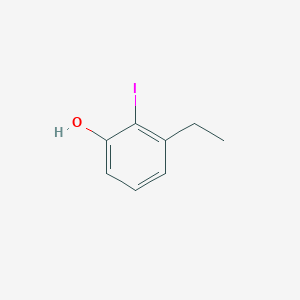
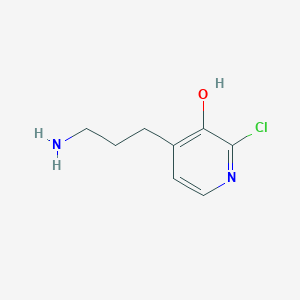
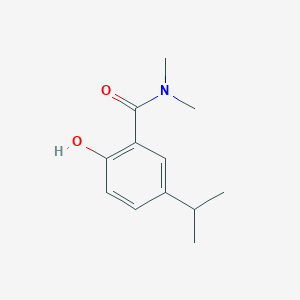
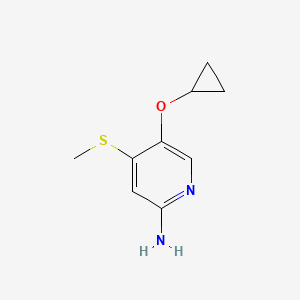
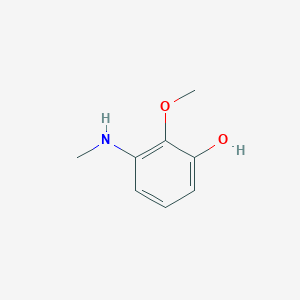

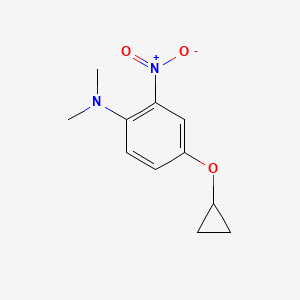

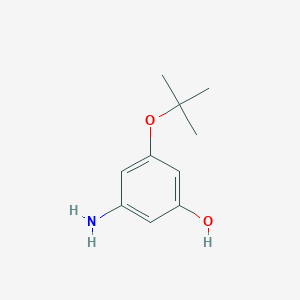
![1-Boc-3-[(pyridin-4-ylmethyl)-amino]-azetidine](/img/structure/B14834442.png)


